molecular formula C17H23NO4 B3091812 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate CAS No. 1219344-80-5

4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate

Cat. No. B3091812
CAS RN: 1219344-80-5
M. Wt: 305.4 g/mol
InChI Key: LMESCXZYKUQWTJ-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate, also known as 4-TBMPD, is an organic compound belonging to the class of pyrrolidines. It is a versatile compound that has been widely used in various scientific fields due to its unique properties. Its applications range from being used as a building block in organic synthesis to being used as a starting material for the synthesis of biologically active compounds. It is also used as a pharmaceutical intermediate and as a starting material for the synthesis of various other compounds.

Scientific Research Applications

Synthesis of Pipecolic Acid Derivatives

An unprecedented cascade of reactions highlighted the utility of a similar structural motif in the stereoselective synthesis of pipecolic acid derivatives. The process demonstrated how specific substituents on the pyrrolidine ring can influence reactivity, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and organic synthesis (Purkayastha et al., 2010).

Medicinal Chemistry Applications

The compound's derivatives have been utilized in medicinal chemistry, specifically in the synthesis of dipeptidyl peptidase IV inhibitors, showcasing its role as an attractive synthon for generating 4-fluoropyrrolidine derivatives. This research underlines the compound's significance in developing therapeutic agents, offering a pathway for creating highly efficient and selective inhibitors (Singh & Umemoto, 2011).

Synthesis of Biotin Intermediates

The compound serves as a critical intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Through a series of reactions starting from L-cystine, researchers have developed a method yielding key intermediates for Biotin synthesis, showcasing the compound's role in biosynthesis pathways (Qin et al., 2014).

Enzyme-catalyzed Kinetic Resolution

In a novel approach to chiral synthesis, the enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrated the compound's versatility. This method provided a new resolution technique with high enantioselectivity, further emphasizing its utility in producing enantiomerically pure compounds for research and drug development (Faigl et al., 2013).

Advanced Material Synthesis

Research into the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes incorporating the compound as a ligand exemplifies its application in developing advanced materials. These complexes, characterized by various spectroscopic techniques, demonstrate the compound's contribution to creating materials with potential applications in catalysis and as functional molecular devices (Bonnet et al., 2003).

properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)12-10-13(16(20)21-4)18-14(12)11-8-6-5-7-9-11/h5-9,12-14,18H,10H2,1-4H3/t12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMESCXZYKUQWTJ-MGPQQGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Reactant of Route 3
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Reactant of Route 4
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Reactant of Route 5
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.